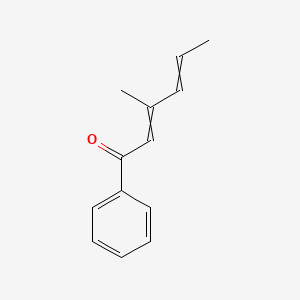
3-Methyl-1-phenylhexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylhexa-2,4-dien-1-one is an organic compound with the molecular formula C13H14O. It is a conjugated diene, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylhexa-2,4-dien-1-one can be achieved through various methods. One common approach involves the aldol condensation reaction between acetophenone and crotonaldehyde. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylhexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-Methyl-1-phenylhexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a model compound to study conjugated diene reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylhexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The conjugated diene structure allows it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The phenyl ring can undergo electrophilic substitution, leading to the formation of substituted derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-1,4-hexadien-3-one: Similar structure with a different position of the double bonds.
6-Phenylhexa-3,5-dien-2-one: Another conjugated diene with a different substitution pattern.
5-Methyl-1,1-diphenylhexa-1,4-dien-3-one: Contains an additional phenyl group, leading to different reactivity and properties.
Uniqueness
3-Methyl-1-phenylhexa-2,4-dien-1-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the third position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological studies.
Properties
CAS No. |
93626-99-4 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-1-phenylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H14O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3-10H,1-2H3 |
InChI Key |
ANSJNSMGNQVDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















